molecular formula C13H15BrO2 B13852457 2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone

2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone

Cat. No.: B13852457
M. Wt: 283.16 g/mol
InChI Key: OUMZDSXXODSWBC-UHFFFAOYSA-N
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Description

2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is an organic compound that features a bromine atom, a hydroxy group, and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone typically involves the bromination of a precursor molecule followed by further functionalization. One common method involves the bromination of 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: PCC in dichloromethane or Jones reagent in acetone.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone derivatives.

    Oxidation: Formation of 2-bromo-1-(5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone.

    Reduction: Formation of 2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanol.

Scientific Research Applications

2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-(5-hydroxy-5-methyl-6H-naphthalen-2-yl)ethanone: Lacks the dihydro functionality.

    2-chloro-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone: Contains a chlorine atom instead of bromine.

    1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone: Lacks the bromine atom.

Uniqueness

2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxy group on a naphthalene derivative. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone

InChI

InChI=1S/C13H15BrO2/c1-13(16)6-2-3-9-7-10(12(15)8-14)4-5-11(9)13/h4-5,7,16H,2-3,6,8H2,1H3

InChI Key

OUMZDSXXODSWBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)C(=O)CBr)O

Origin of Product

United States

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